molecular formula C12H14Cl2N2O3 B3013828 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid CAS No. 1037587-74-8

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

Cat. No.: B3013828
CAS No.: 1037587-74-8
M. Wt: 305.16
InChI Key: ACXJTDPXRYJMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is an organic compound that features a dichloroaniline moiety and an ethylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Dichloroaniline Intermediate: The starting material, 2,5-dichloroaniline, is prepared through the chlorination of aniline.

    Coupling Reaction: The dichloroaniline intermediate is then coupled with ethylamine under controlled conditions to form the ethylamino derivative.

    Formation of the Butanoic Acid Backbone: The ethylamino derivative is reacted with a suitable butanoic acid precursor, such as succinic anhydride, under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the dichloroaniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
  • 4-(2,5-Dichloroanilino)-2-(methylamino)-4-oxobutanoic acid
  • 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxopentanoic acid

Uniqueness

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is unique due to its specific substitution pattern and the presence of both dichloroaniline and ethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2,5-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-5-7(13)3-4-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXJTDPXRYJMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.